

Spectroscopic Profile of 4-Methoxycoumarin: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxycoumarin

Cat. No.: B1363122

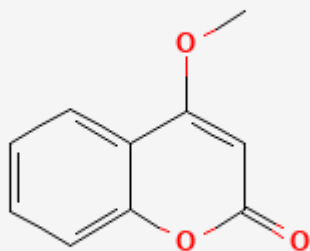
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This guide provides a comprehensive overview of the spectroscopic data for **4-Methoxycoumarin** (CAS No: 20280-81-3), a key heterocyclic compound utilized in various research and development applications, including drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Molecular Structure

Systematic Name: 4-methoxy-2H-chromen-2-one Molecular Formula: $C_{10}H_8O_3$ Molecular Weight: 176.17 g/mol

Structure:



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively.

^1H NMR Data

While a publicly available, detailed peak list for the ^1H NMR spectrum of **4-Methoxycoumarin** is not readily available in the reviewed literature, the expected spectrum would show signals corresponding to the aromatic protons on the benzene ring, the vinylic proton at the C3 position, and the methoxy group protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

^{13}C NMR Data

The ^{13}C NMR spectral data for **4-Methoxycoumarin** has been reported in the literature.^[1] The chemical shifts provide insight into the electronic environment of each carbon atom in the molecule.

Carbon Atom	Chemical Shift (δ , ppm)
C2	Data not available
C3	Data not available
C4	Data not available
C4a	Data not available
C5	Data not available
C6	Data not available
C7	Data not available
C8	Data not available
C8a	Data not available
-OCH ₃	Data not available

Note: Specific chemical shift values from the primary literature source (Phytochemistry, 17, 583, 1978) were not directly accessible. The table serves as a template for the expected data.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of coumarin derivatives is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Methoxycoumarin** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- **Data Acquisition for ¹H NMR:**

- Acquire the spectrum at room temperature.
- Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.
- Data Acquisition for ^{13}C NMR:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
 - A larger number of scans is typically required (e.g., several hundred to thousands) due to the low natural abundance of the ^{13}C isotope.
 - A longer relaxation delay may be necessary for quaternary carbons.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Absorption Data

The IR spectrum of **4-Methoxycoumarin** is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A vapor phase IR spectrum is noted to be available in the SpectraBase database.^[1]

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Lactone)	~1720-1740	Strong
C=C Stretch (Aromatic/Vinylic)	~1600-1650	Medium-Strong
C-O-C Stretch (Ether & Lactone)	~1000-1300	Strong
=C-H Stretch (Aromatic/Vinylic)	~3000-3100	Medium
C-H Stretch (Aliphatic, -OCH ₃)	~2850-2960	Medium
C-H Bending (Aromatic)	~750-900	Strong

Experimental Protocol: IR Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Thin Film Method (for liquids/melts): If the sample is a low-melting solid, it can be melted and pressed between two KBr or NaCl plates to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or a pure KBr pellet).
 - Place the sample in the spectrometer's sample holder.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the coumarin scaffold.

UV-Vis Absorption Data

Coumarin derivatives are known to exhibit strong absorption in the UV region. The position of the maximum absorbance (λ_{max}) is sensitive to the substitution pattern on the coumarin ring. For **4-Methoxycoumarin**, absorption bands are expected in the UV-A and UV-B regions.

Solvent	λ_{max} (nm)
Ethanol	Typically in the range of 300-320 nm
Methanol	Typically in the range of 300-320 nm
Chloroform	Typically in the range of 300-320 nm

Note: Specific λ_{max} values for 4-Methoxycoumarin were not found in the reviewed literature. The provided range is based on the absorption characteristics of similar coumarin derivatives.

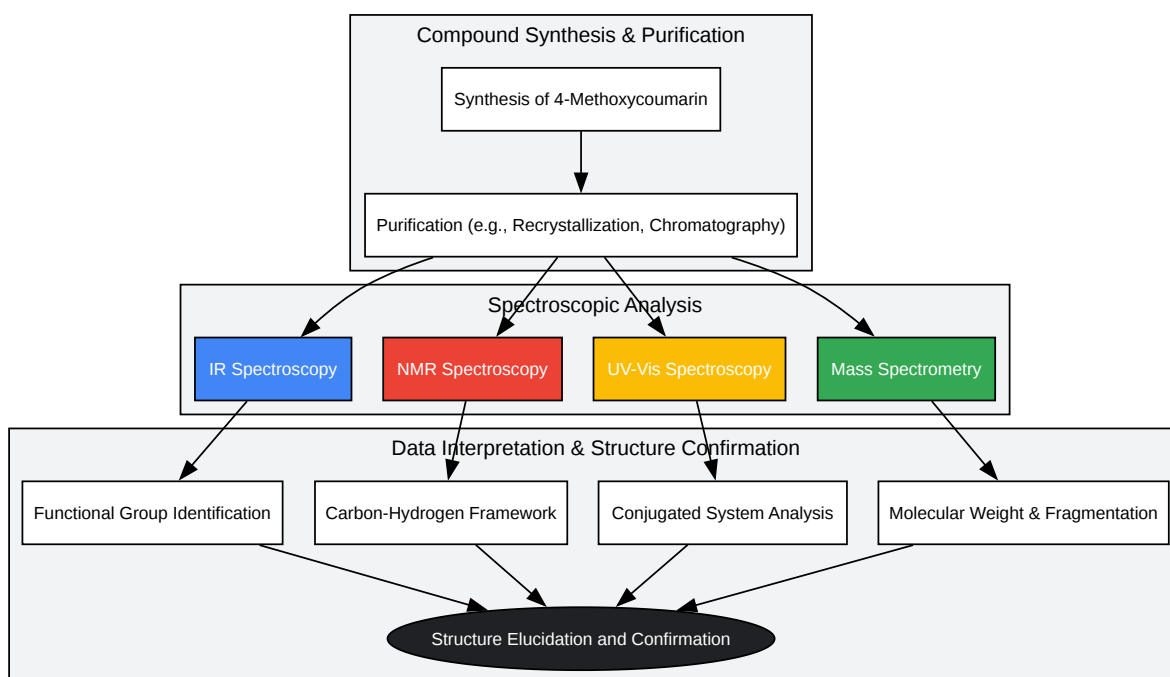
Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **4-Methoxycoumarin** of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
 - Prepare a dilute solution from the stock solution to an appropriate concentration (typically in the micromolar range) to ensure the absorbance reading is within the linear range of the instrument (ideally 0.1-1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a matching quartz cuvette with the sample solution.
 - Place the reference and sample cuvettes in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
 - The instrument will automatically subtract the absorbance of the blank from the sample absorbance.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like **4-Methoxycoumarin**.



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Caption: Workflow for the Spectroscopic Characterization of **4-Methoxycoumarin**.

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References

- 1. 4-Methoxycoumarin | C₁₀H₈O₃ | CID 529426 - PubChem [pubchem.ncbi.nlm.nih.gov]

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